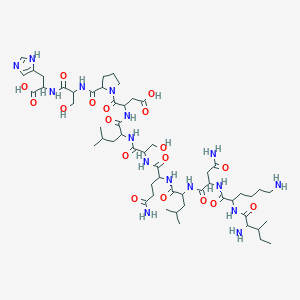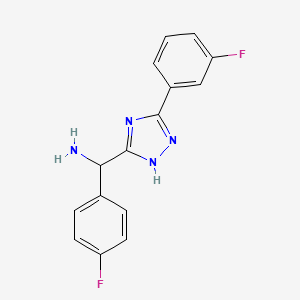![molecular formula C20H19ClN4OS B12117152 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- CAS No. 1432375-69-3](/img/structure/B12117152.png)
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazolone, un groupe chlorophényle et un groupe diméthylaminophényle. Sa structure multiforme lui permet de participer à une variété de réactions chimiques, ce qui en fait un sujet d'étude précieux en chimie organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la condensation de la 2-chlorobenzaldéhyde avec la 4-diméthylaminobenzaldéhyde en présence d'une base pour former la chalcone correspondante. Cet intermédiaire est ensuite soumis à une cyclisation avec de la thiosemicarbazide en milieu acide pour obtenir le cycle thiazolone. La dernière étape implique la formation du cycle pyrazole par une réaction de cyclisation avec l'hydrate d'hydrazine.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à haute pression, des techniques de purification avancées telles que la recristallisation ou la chromatographie, et la mise en œuvre de procédés continus pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- subit une variété de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d'hydrogène ; généralement réalisée dans des solvants aqueux ou organiques à des températures contrôlées.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées sous atmosphère inerte pour éviter l'oxydation.
Substitution : Divers nucléophiles (amines, thiols) ; les réactions nécessitent souvent des catalyseurs ou des solvants spécifiques pour faciliter le processus de substitution.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones
Réduction : Dérivés réduits avec des groupes fonctionnels modifiés
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant l'atome de chlore
Applications de la recherche scientifique
4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Investigué pour son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de 4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- dépend largement de son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les systèmes biologiques, le composé peut interagir avec des enzymes ou des récepteurs, conduisant à la modulation de voies biochimiques. La présence des cycles thiazolone et pyrazole permet au composé de former des liaisons hydrogène et d'autres interactions avec les protéines cibles, influençant ainsi leur activité.
Applications De Recherche Scientifique
4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]- is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the thiazolone and pyrazole rings allows the compound to form hydrogen bonds and other interactions with target proteins, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3,4-Dichlorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile
- 2-(2,6-Dichlorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile
- 2-(3-Chlorophényl)-3-(4-(diméthylamino)phényl)acrylonitrile
Unicité
4(5H)-Thiazolone, 2-[3-(2-chlorophényl)-5-[4-(diméthylamino)phényl]-4,5-dihydro-1H-pyrazol-1-yl]- se distingue par sa combinaison unique de groupes fonctionnels et de cycles, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois des cycles thiazolone et pyrazole dans une seule molécule est relativement rare et contribue à sa polyvalence dans diverses applications.
Propriétés
Numéro CAS |
1432375-69-3 |
|---|---|
Formule moléculaire |
C20H19ClN4OS |
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
2-[5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19ClN4OS/c1-24(2)14-9-7-13(8-10-14)18-11-17(15-5-3-4-6-16(15)21)23-25(18)20-22-19(26)12-27-20/h3-10,18H,11-12H2,1-2H3 |
Clé InChI |
NLIXVSUFWDWRPU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=NC(=O)CS3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)


![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)

![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)

![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)


![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)

amine](/img/structure/B12117160.png)
